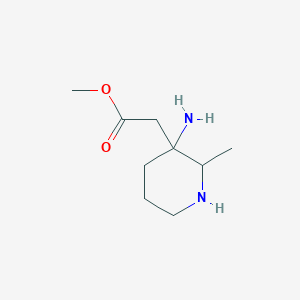

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C9H18N2O2 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate |

InChI |

InChI=1S/C9H18N2O2/c1-7-9(10,4-3-5-11-7)6-8(12)13-2/h7,11H,3-6,10H2,1-2H3 |

InChI-Schlüssel |

NPRCZEDRUYJSMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCCN1)(CC(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate typically involves the reaction of 3-amino-2-methylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine attacks the carbonyl carbon of the methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications

Wirkmechanismus

The mechanism of action of Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS Number : 898387-28-5

- Molecular Formula : C₉H₁₈N₂O₂

- Structure: A piperidine ring substituted with a methyl group at position 2 and an amino group at position 3, with a methyl ester attached via a methylene bridge to the piperidine nitrogen .

Key Features :

- Core Heterocycle : Six-membered saturated piperidine ring.

- Functional Groups: 3-Amino, 2-methyl, and acetate ester.

- Applications : Likely serves as a pharmaceutical intermediate due to the piperidine scaffold, which is prevalent in bioactive molecules targeting neurological and metabolic pathways .

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds share structural motifs (heterocyclic cores, ester groups) but differ in substitution patterns and ring systems:

Physicochemical and Pharmacokinetic Properties

Target Compound :

- The hydrochloride salt in improves aqueous solubility, enhancing bioavailability .

-

- Bicyclic indole core introduces aromaticity and rigidity, possibly favoring binding to hydrophobic pockets in enzymes or receptors. Methoxy group enhances electron density, influencing reactivity .

Biologische Aktivität

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate features a piperidine ring with an amino group and an acetate moiety, which contributes to its pharmacological properties. The molecular formula is CHNO$$, with a molecular weight of approximately 186.25 g/mol.

The compound's mechanism of action primarily involves interaction with neurotransmitter systems, particularly those related to acetylcholine. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ) toxicity, a hallmark of Alzheimer's disease. For instance, the compound has shown a significant increase in cell viability when co-treated with Aβ compared to Aβ treatment alone .

Inhibition of Acetylcholinesterase

The inhibition of AChE by methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate has been quantitatively assessed, revealing an effective concentration (EC50) range that suggests potent activity against this enzyme. This property is particularly relevant for developing treatments aimed at enhancing cognitive function in Alzheimer's patients .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection Against Aβ : In a controlled study, methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate was administered to astrocyte cultures exposed to Aβ. Results indicated that the compound significantly mitigated the cytotoxic effects associated with Aβ exposure, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Acetylcholinesterase Inhibition : Another study utilized molecular docking simulations to evaluate the binding affinity of methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate to AChE. The results showed favorable interactions with key residues involved in enzymatic activity, supporting its role as a potential inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.